molecular formula C13H11NO B2657668 4-(Quinolin-2-yl)but-3-yn-1-ol CAS No. 121277-71-2

4-(Quinolin-2-yl)but-3-yn-1-ol

Cat. No. B2657668
Key on ui cas rn: 121277-71-2
M. Wt: 197.237
InChI Key: UJPQWEHDJAJEHR-UHFFFAOYSA-N
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Patent
US04963564

Procedure details

A mixture of 2-bromoquinoline (0.44 g), 3-butynol (0.2 ml), N,N-dicyclohexylamine (0.46 ml), BTPC (30 mg), copper (I) iodide (5 mg) and acetonitrile (10 ml) was stirred at 22° for 5 h. Ether (50 ml) was added, and the mixture filtered and evaporated in vacuo. The residue was purified by FCC eluting with ether followed by ether-methanol (19:1), to afford the title compound as a colourless solid (0.41 g). A small sample recrystallised from ethyl acetate-hexane had m.p. 89°-91°.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:12]([OH:16])[CH2:13][C:14]#[CH:15].C1(NC2CCCCC2)CCCCC1.C(#N)C>[Cu]I.CCOCC>[N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[C:15]#[C:14][CH2:13][CH2:12][OH:16]

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC1=NC2=CC=CC=C2C=C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
0.46 mL
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Name
copper (I) iodide
Quantity
5 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 22° for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC
WASH
Type
WASH
Details
eluting with ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C#CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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